N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide
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Description
N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C18H17ClN2O4S and its molecular weight is 392.85. The purity is usually 95%.
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Biological Activity
N-(2-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, structure-activity relationships, and potential therapeutic implications based on current research findings.
Structural Overview
The compound features several notable structural elements:
- Benzamide Core : This component is often associated with various bioactive molecules.
- Azetidine Ring : Enhances pharmacological properties and provides avenues for modification.
- Sulfonyl Group : Known for its role in increasing the solubility and biological activity of compounds.
The molecular formula of this compound is C18H17ClN2O4S, with a molecular weight of 392.9 g/mol .
Biological Activities
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
-
Anticancer Properties :
- Preliminary studies suggest that derivatives of compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 and HepG2. The mechanism involves inducing apoptosis through modulation of the Bax/Bcl-2 ratio and caspase activation .
- Structure modifications have been linked to enhanced activity, indicating the importance of SAR studies in optimizing therapeutic efficacy .
-
Anti-inflammatory Effects :
- Compounds with similar azetidine structures have demonstrated potential anti-inflammatory properties. The sulfonamide group may play a crucial role in mediating these effects by modulating inflammatory pathways .
-
Antimicrobial Activity :
- Some derivatives have shown promising antimicrobial effects, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function .
Structure-Activity Relationship (SAR)
The SAR studies are critical for understanding how modifications to the compound's structure can influence its biological activity. The following table summarizes findings related to various structural modifications:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(2-(3-(4-fluorophenyl)sulfonyl)azetidin-1-yl)-2-oxoethyl)benzamide | Similar azetidine structure with fluorine substitution | Potential anti-inflammatory and antimicrobial effects |
N-[4-(4-chlorophenylsulfonyl)-1-piperazinyl]benzamide | Piperazine instead of azetidine | Anticancer properties through different pathways |
Sulfonamide derivatives targeting BCL-2 | Variations in sulfonamide structure | Selective apoptosis-inducing agents for cancer treatment |
These modifications can lead to improved potency and selectivity for specific biological targets, making them valuable in drug development .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
- Cytotoxicity Evaluation :
- Mechanistic Insights :
- Pharmacological Profiling :
Properties
IUPAC Name |
N-[2-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c19-14-6-8-15(9-7-14)26(24,25)16-11-21(12-16)17(22)10-20-18(23)13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRCXMKTZWHZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CNC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.